molecular formula C11H20N2O3 B12943322 tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B12943322
M. Wt: 228.29 g/mol
InChI Key: RJQWKGIMKRQSER-QMMMGPOBSA-N
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Description

tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used as a protecting group for amines. This allows for selective reactions to occur at other functional groups without affecting the amine .

Biology and Medicine: Its unique structure may enhance the binding affinity and selectivity of these drugs .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine via nucleophilic addition-elimination reactions. The protecting group can then be removed under acidic conditions, typically using trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This process is often accompanied by the release of carbon dioxide (CO2) and the formation of the free amine .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(8S)-5-oxa-2-azaspiro[3.4]octan-8-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

RJQWKGIMKRQSER-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC12CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC12CNC2

Origin of Product

United States

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